1-benzyl-2-(piperidin-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole is a compound that features a benzimidazole core with a benzyl group and a piperidine ring attached. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The piperidine moiety is also significant in medicinal chemistry due to its presence in many pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and piperidine under specific reaction conditions. The benzimidazole ring is formed through cyclization reactions, often using formic acid or trimethyl orthoformate as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole and piperidine derivatives:
Benzimidazole derivatives: Compounds like 2-phenyl-1H-benzo[d]imidazole exhibit similar pharmacological activities but may differ in their potency and selectivity.
Piperidine derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and have diverse biological activities, including anticancer and anti-inflammatory effects
This compound’s uniqueness lies in its combined benzimidazole and piperidine structures, which may offer synergistic effects and enhanced pharmacological properties.
Eigenschaften
Molekularformel |
C19H21N3 |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-benzyl-2-piperidin-1-ylbenzimidazole |
InChI |
InChI=1S/C19H21N3/c1-3-9-16(10-4-1)15-22-18-12-6-5-11-17(18)20-19(22)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI-Schlüssel |
RDSIYGMKTOYEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.